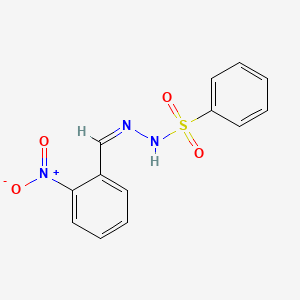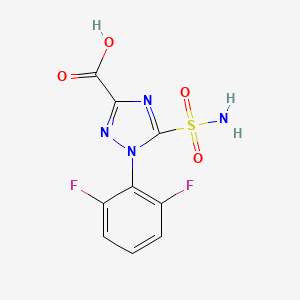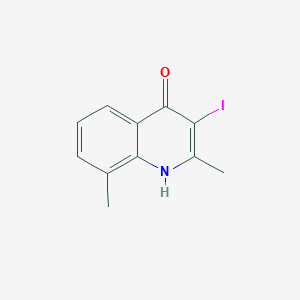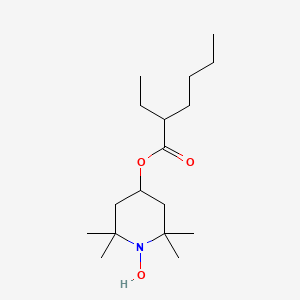
(E)-N'-(2-nitrobenzylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide is a Schiff base compound, which is a type of imine Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
(E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide can be synthesized through the condensation reaction between 2-nitrobenzaldehyde and benzenesulfonohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation process. The reaction mixture is usually refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for (E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require efficient purification techniques, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, where the sulfonohydrazide moiety can be oxidized to form sulfonic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Reduction: Formation of (E)-N’-(2-aminobenzylidene)benzenesulfonohydrazide.
Oxidation: Formation of sulfonic acid derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
(E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide has several scientific research applications:
作用機序
The mechanism of action of (E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
(E)-N’-(2,4-dinitrobenzylidene)benzenesulfonohydrazide: Similar structure but with an additional nitro group, which can alter its chemical and biological properties.
(E)-N’-(2-aminobenzylidene)benzenesulfonohydrazide: Reduction product of (E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide, with different reactivity and biological activity.
(E)-N’-(2-hydroxybenzylidene)benzenesulfonohydrazide: Contains a hydroxyl group instead of a nitro group, affecting its solubility and reactivity.
Uniqueness
(E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonohydrazide groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications .
特性
分子式 |
C13H11N3O4S |
|---|---|
分子量 |
305.31 g/mol |
IUPAC名 |
N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O4S/c17-16(18)13-9-5-4-6-11(13)10-14-15-21(19,20)12-7-2-1-3-8-12/h1-10,15H/b14-10- |
InChIキー |
PVMNFBBXCNFAJN-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol](/img/structure/B11831029.png)
![(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol](/img/structure/B11831033.png)








![N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)](/img/structure/B11831088.png)



